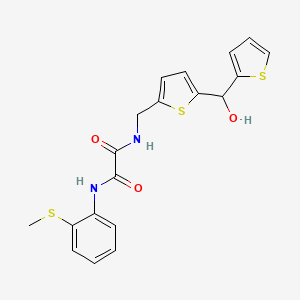
N1-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(Methylthio)phenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a unique structure combining thiophene rings and oxalamide groups
Wissenschaftliche Forschungsanwendungen
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and perform a series of functional group transformations to introduce the hydroxy and methylthio groups. The final step often involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxalamide group would produce primary amines.
Wirkmechanismus
The mechanism by which N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-thiophenyl)-N2-(2-(methylthio)phenyl)oxalamide
- N1-((5-(methylthio)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
Uniqueness
N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both hydroxy and methylthio groups on the thiophene rings, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Eigenschaften
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-14-6-3-2-5-13(14)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)15-7-4-10-26-15/h2-10,17,22H,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXFXQRQQOATMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
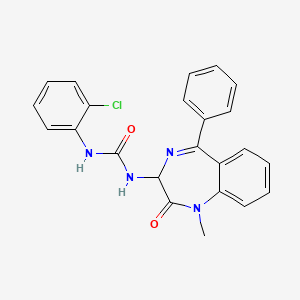
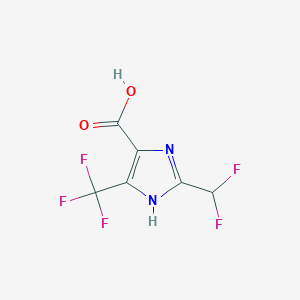
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)
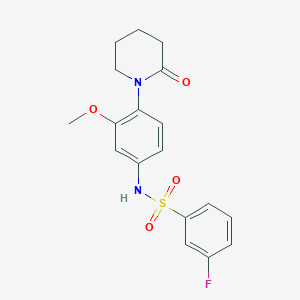
![({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2407523.png)
![ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
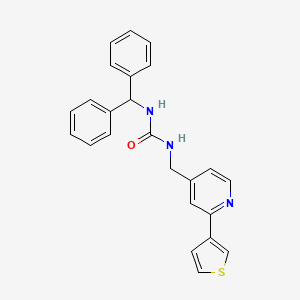
![N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide](/img/structure/B2407532.png)
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)
